molecular formula C14H12F3N3O B6441392 2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine CAS No. 2640953-11-1

2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine

Cat. No. B6441392
CAS RN: 2640953-11-1
M. Wt: 295.26 g/mol
InChI Key: FIPMFXAXOZTTNB-UHFFFAOYSA-N
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Description

Azetidines are a class of organic compounds with a four-membered heterocyclic ring structure . The compound you mentioned also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring . The trifluoromethoxy group attached to the phenyl ring is a common substituent in medicinal chemistry due to its ability to improve the metabolic stability and bioavailability of drugs .


Synthesis Analysis

Azetidines can be synthesized through a variety of methods, including the aza Paternò–Büchi reaction . This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Azetidines can participate in a variety of reactions, including ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, would need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research could focus on further exploring the properties and potential applications of this compound. This could include investigating its potential use as a drug or studying its reactivity in various chemical reactions .

properties

IUPAC Name

2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c15-14(16,17)21-12-4-2-10(3-5-12)11-8-18-13(19-9-11)20-6-1-7-20/h2-5,8-9H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPMFXAXOZTTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=C(C=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine

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